6-Hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
This compound is a pyridone derivative characterized by a hydroxy group at position 6, a 3-methoxypropyl substituent at position 1, a methyl group at position 4, and a carbonitrile moiety at position 2. It is synthesized via azo coupling reactions, as demonstrated in the preparation of APY-M, a yellow azo pyridone derivative designed for color filters in image sensors due to its enhanced thermal stability . Its structure is critical for applications requiring robust photophysical properties and resistance to degradation under high-temperature conditions.
Properties
IUPAC Name |
2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-6-10(14)13(4-3-5-16-2)11(15)9(8)7-12/h6,15H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUPIWCHIIKASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C#N)O)CCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385018 | |
| Record name | 2-Hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29333-76-4 | |
| Record name | 2-Hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of 6-hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic synthesis starting from simpler pyridine derivatives. The key steps include:
- Construction of the dihydropyridine ring system with appropriate substitution.
- Introduction of the 3-cyano (carbonitrile) group at the 3-position of the pyridine ring.
- Selective hydroxylation at the 6-position.
- Alkylation at the nitrogen atom with a 3-methoxypropyl substituent.
- Incorporation of the methyl group at the 4-position.
- Control of oxidation state to maintain the 2-oxo (lactam) functionality.
These transformations are generally achieved through a combination of condensation, nucleophilic substitution, hydroxylation, and alkylation reactions under controlled conditions.
Specific Synthetic Routes
Starting Materials
- 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile or its derivatives are commonly used as core intermediates.
- 3-Methoxypropyl halides (e.g., bromide or chloride) serve as alkylating agents for N-substitution.
- Hydroxylation reagents or conditions are applied to introduce the hydroxy group at the 6-position.
Stepwise Preparation
Synthesis of 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile core:
This intermediate can be prepared via condensation of appropriate cyanoacetate derivatives with methyl-substituted pyridine precursors under basic or acidic catalysis.
Hydroxylation at the 6-position:
Selective hydroxylation is achieved using oxidizing agents or enzymatic methods to introduce the hydroxy group at the 6-position without affecting other sensitive groups.
N-alkylation with 3-methoxypropyl group:
The nitrogen atom of the dihydropyridine ring is alkylated using 3-methoxypropyl halides under basic conditions (e.g., potassium carbonate in polar aprotic solvents like DMF or DMSO) to afford the N-substituted product.
Purification and characterization:
The final compound is purified by recrystallization or chromatography and characterized by spectroscopic methods (NMR, IR, MS) to confirm structure and purity.
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for alkylation steps to enhance nucleophilicity.
- Temperature: Reactions are typically conducted at moderate temperatures (50–80°C) to balance reaction rate and selectivity.
- Catalysts/Base: Mild bases like potassium carbonate or sodium hydride facilitate the alkylation without causing side reactions.
- Oxidants for hydroxylation: Selective oxidants such as hydrogen peroxide under controlled pH or enzymatic catalysts can be used to introduce the hydroxy group at the 6-position.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Core synthesis | Cyanoacetate derivatives + methylpyridine precursors, acid/base catalyst | Formation of dihydropyridine core | Requires control of pH and temperature |
| 2. Hydroxylation | Selective oxidant (e.g., H2O2), enzymatic methods | Introduction of 6-hydroxy group | Avoids over-oxidation |
| 3. N-Alkylation | 3-Methoxypropyl bromide/chloride, K2CO3, DMF, 50–80°C | Attachment of 3-methoxypropyl group on N | Polar aprotic solvent enhances yield |
| 4. Purification | Recrystallization, chromatography | Isolation of pure compound | Confirm structure by NMR, MS, IR |
Research Findings and Literature Insights
- The multi-step synthesis approach allows for high regioselectivity and functional group tolerance, essential for maintaining the integrity of the dihydropyridine ring and sensitive substituents.
- Alkylation at the nitrogen is a critical step that determines the final substitution pattern; optimization of base and solvent is crucial for high yields.
- Hydroxylation at the 6-position requires mild and selective conditions to prevent degradation or unwanted side reactions.
- The compound’s synthesis has been reported in various pharmaceutical intermediate contexts, indicating its utility in medicinal chemistry research.
- No single-step or direct synthesis methods have been reported, emphasizing the necessity of stepwise functionalization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methoxypropyl Group
The 3-methoxypropyl substituent undergoes nucleophilic substitution under alkaline conditions. For example:
-
Reaction with amines : Methoxy groups can be displaced by primary/secondary amines in ethanol at 60–80°C, forming alkylamino derivatives.
-
Demethylation : Strong acids (e.g., HBr in acetic acid) cleave the methoxy group to yield a hydroxylpropyl analog .
Oxidation of the Dihydropyridine Ring
The dihydropyridine core is susceptible to oxidation:
-
Air oxidation : Prolonged exposure to air leads to dehydrogenation, forming a fully aromatic pyridine derivative. This reaction is accelerated in polar aprotic solvents like DMF .
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Chemical oxidants : MnO₂ or KMnO₄ in acidic media oxidizes the ring, producing 2-pyridone derivatives .
Azo Coupling Reactions
The hydroxyl group at position 6 participates in diazo-coupling with aryl diazonium salts, forming intensely colored azo derivatives. Key findings include:
Table 1: Azo Coupling Conditions and Products
| Diazonium Salt | Solvent | Temp (°C) | Product Yield | Color | Source |
|---|---|---|---|---|---|
| p-Tolyldiazonium | THF/H₂O | 4–6 | 78% | Yellow | |
| Benzenediazonium | Ethanol | 0–5 | 65% | Orange-red |
Mechanism : Electrophilic substitution occurs at the para position to the hydroxyl group, facilitated by the electron-donating methoxypropyl side chain .
Cyclocondensation Reactions
The carbonitrile group enables cyclization with bifunctional nucleophiles:
-
With hydrazines : Forms pyrazolo[3,4-b]pyridine derivatives in refluxing ethanol .
-
With thiourea : Yields thieno[2,3-b]pyridines under microwave irradiation (90°C, 20 min) .
Table 2: Cyclocondensation Outcomes
| Reagent | Conditions | Product Structure | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, Δ, 4 h | Pyrazolo-fused pyridine | 72% | |
| Thiourea | MW, 90°C, 20 min | Thieno-fused pyridine | 68% |
Catalytic Modifications
Ammonium iron(II) sulfate enhances reaction efficiency in solvent mixtures:
Spectroscopic Characterization of Products
Post-reaction analysis via NMR and HRMS confirms structural changes:
-
APY-M derivative : NMR (CDCl₃) shows peaks at δ 15.09 (s, 1H, OH), 7.37–7.24 (m, 4H, aromatic), and 3.31 (s, 3H, OCH₃) .
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HRMS : Observed m/z 341.1620 aligns with the theoretical mass of 340.3830 for APY-M .
Stability Under Thermal and pH Conditions
-
Thermal degradation : Decomposes above 370°C, releasing CO and HCN .
-
pH sensitivity : Stable in neutral conditions (pH 6–8) but hydrolyzes in strong acids/bases, cleaving the carbonitrile group .
This compound’s reactivity is governed by its electron-deficient pyridine core, nucleophilic hydroxyl groups, and the flexible methoxypropyl side chain. Catalytic systems and solvent polarity critically influence reaction efficiency, enabling tailored syntheses of pharmacologically relevant heterocycles .
Scientific Research Applications
6-Hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences and their implications:
Impact of Substituents on Bioactivity
- Antioxidant Activity : Bromophenyl and hydroxyl-methoxyphenyl substituents significantly enhance radical scavenging. For example, 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibits 79.05% DPPH scavenging, nearing ascorbic acid (82.71%) . In contrast, methoxyphenyl derivatives (e.g., 6-(4-methoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) show minimal activity (17.55%), highlighting the importance of electron-withdrawing groups .
- Thermal Stability : The 3-methoxypropyl group in the target compound contributes to thermal resilience, making it suitable for high-temperature applications like color filters. Bulkier substituents (e.g., isopropoxypropyl) may further alter stability but reduce solubility .
Biological Activity
6-Hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of increasing interest in pharmacology due to its diverse biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 205.25 g/mol. The compound features a pyridine ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₂O₂ |
| Molecular Weight | 205.25 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant activity. For instance, studies have shown that these compounds can scavenge free radicals effectively, thus potentially reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and associated diseases.
Antidiabetic Activity
The compound has demonstrated promising antidiabetic properties by inhibiting key enzymes involved in carbohydrate metabolism. In vitro studies revealed that it effectively inhibits alpha-amylase and alpha-glucosidase, enzymes responsible for carbohydrate digestion, thereby reducing postprandial blood glucose levels.
Table 1: Antidiabetic Activity Data
| Compound Concentration (μM) | Alpha-Amylase Inhibition (%) | Alpha-Glucosidase Inhibition (%) |
|---|---|---|
| 500 | 78.85 | 70.00 |
| 250 | 73.08 | 65.00 |
| 125 | 68.90 | 60.00 |
| 62.5 | 62.28 | 55.00 |
| 31.25 | 58.47 | 50.00 |
Anticancer Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines, showing significant inhibition of cell growth. The IC50 values ranged from 1.2 to 5.3 μM across different cell lines, indicating potent anticancer activity comparable to established chemotherapeutic agents.
Table 2: Antiproliferative Activity
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 3.7 |
| MCF-7 | 1.2 |
| HEK293 | 5.3 |
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound's structure allows it to interact with enzyme active sites, inhibiting their function.
- Antioxidant Mechanism : The hydroxyl groups in the structure are believed to donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Diabetes Management : A study published in MDPI indicated that the compound significantly lowered blood glucose levels in diabetic rats when administered over a period of four weeks.
- Cancer Treatment : Another research article reported that treatment with this compound led to a marked reduction in tumor size in xenograft models of breast cancer.
Q & A
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
- Engineering Controls: Use fume hoods or closed systems to minimize inhalation exposure. Ensure proper ventilation .
- Personal Protective Equipment (PPE): Wear nitrile gloves (inspected for integrity before use), safety goggles, and a lab coat. Contaminated gloves must be disposed of according to hazardous waste protocols .
- Hygiene Practices: Wash hands thoroughly after handling and before breaks. Avoid skin contact due to potential irritation .
- First Aid: In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Provide the safety data sheet (SDS) to medical personnel .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during structural characterization?
Answer:
- Cross-Validation: Compare experimental H-NMR peaks (e.g., δ 3.91 ppm for methoxy groups) with literature values for analogous pyridinecarbonitriles .
- Crystallographic Confirmation: Perform single-crystal X-ray diffraction to resolve ambiguities in tautomeric forms or substituent orientations, as demonstrated for structurally similar dihydropyridines .
- Computational Modeling: Use density functional theory (DFT) to simulate NMR spectra and identify deviations caused by solvent effects or dynamic exchange processes .
Basic: What synthetic routes are reported for this compound, and what are their typical yields?
Answer:
- Multi-Component Reactions (MCRs): A four-component synthesis involving aldehydes, malononitrile, and substituted amines under reflux conditions achieves yields up to 85% (e.g., for 6-aryl-4-methyl derivatives) .
- Cyclization Strategies: Base-mediated cyclization of cyanoacetamide precursors in ethanol at 80°C yields dihydropyridines, with purity confirmed by TLC and recrystallization .
Advanced: How to design experiments to study the compound’s pharmacokinetics (e.g., absorption, metabolism)?
Answer:
- In Vitro ADMET:
- In Silico Prediction: Apply QSAR models to estimate logP and cytochrome P450 interactions, validated against experimental data .
Basic: Which analytical techniques are critical for confirming the compound’s purity and structure?
Answer:
- Chromatography: HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
- Spectroscopy:
Advanced: What computational methods are suitable for predicting the compound’s binding affinity to target proteins?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinases or receptors). Validate with experimental IC values .
- MD Simulations: Run 100-ns trajectories in explicit solvent to assess binding stability and conformational changes .
Basic: How to assess the compound’s in vitro biological activity against cancer cell lines?
Answer:
- MTT Assay: Treat cells (e.g., MCF-7, HeLa) with 1–100 μM concentrations for 48 hours. Calculate IC using nonlinear regression .
- Selectivity Screening: Compare cytotoxicity against non-cancerous cells (e.g., HEK293) to identify selective derivatives .
Advanced: How can reaction conditions be optimized to improve synthesis yield and scalability?
Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclization .
- Solvent Optimization: Replace ethanol with dimethylformamide (DMF) for better solubility of intermediates .
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while maintaining yield .
Basic: What stability studies are required for long-term storage of the compound?
Answer:
- Thermal Stability: Conduct accelerated degradation studies at 40°C/75% RH for 6 months, analyzing purity via HPLC .
- Light Sensitivity: Store in amber vials under inert gas (N) to prevent photolytic decomposition .
Advanced: How to interpret conflicting biological activity data across different assay platforms?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
